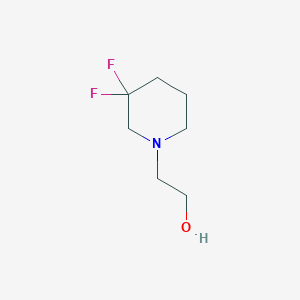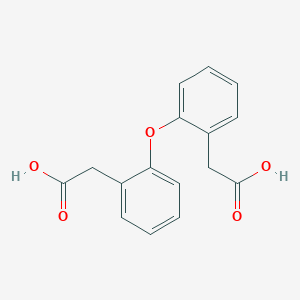
1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene
Overview
Description
1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene is a chemical compound with the CAS Number: 1204295-83-9 . It has a molecular weight of 170.2 and its IUPAC name is (1,1-difluoro-2-methylpropyl)benzene .
Molecular Structure Analysis
The molecular formula of 1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene is C10H12F2 . The Inchi Code for this compound is 1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 .Scientific Research Applications
Environmental Monitoring and Remediation
Studies on novel brominated flame retardants (NBFRs) like "1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene" focus on their occurrence, environmental fate, and toxicity. The research emphasizes the need for comprehensive environmental monitoring and the development of effective remediation strategies for these compounds due to their potential risks and persistence in the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Advanced Material Development
Research on the adsorption behavior and mechanism of perfluorinated compounds (PFCs) on various adsorbents explores the development of materials for environmental cleanup. This includes studying interactions like electrostatic interaction and hydrophobic interaction, crucial for designing effective adsorbents for PFC removal from water or wastewater (Du et al., 2014).
Chemical Synthesis and Industrial Applications
The microbial degradation of polyfluoroalkyl chemicals provides insights into biotechnological approaches for handling environmental pollutants. Understanding microbial pathways for the degradation of such chemicals highlights the potential for bioremediation strategies and the development of sustainable industrial processes (Liu & Mejia Avendaño, 2013).
Fluoroalkylation Techniques
Fluoroalkylation reactions in aqueous media review the incorporation of fluorinated groups into molecules, relevant for pharmaceuticals, agrochemicals, and functional materials. This research area explores environmentally friendly methods for fluoroalkylation, emphasizing the importance of developing mild, efficient techniques for adding fluorinated groups to target molecules under green chemistry principles (Song et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-(1,1-difluoro-2-methylpropyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-8(2)11(12,13)10-6-4-5-9(3)7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZYVTOFSCRECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoro-2-methylpropyl)-3-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)






![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)


